4-Fluoro-1-methylindoline

VEGFR2 angiogenesis kinase inhibitor

4-Fluoro-1-methylindoline (CAS 1851835-07-8, molecular formula C₉H₁₀FN, molecular weight 151.18) is a dual-substituted indoline scaffold combining a fluorine atom at the 4-position and a methyl group at the N1-position of the saturated indoline ring. This substitution pattern is strategically employed in medicinal chemistry to modulate lipophilicity (predicted LogP = 1.818), electronic properties, and metabolic stability relative to unsubstituted indoline or mono-substituted analogs.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Cat. No. B12979711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methylindoline
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=CC=C2F
InChIInChI=1S/C9H10FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3
InChIKeyCIHMOLKATADAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-methylindoline (CAS 1851835-07-8): A Strategic Fluorinated Indoline Building Block for Medicinal Chemistry Procurement


4-Fluoro-1-methylindoline (CAS 1851835-07-8, molecular formula C₉H₁₀FN, molecular weight 151.18) is a dual-substituted indoline scaffold combining a fluorine atom at the 4-position and a methyl group at the N1-position of the saturated indoline ring . This substitution pattern is strategically employed in medicinal chemistry to modulate lipophilicity (predicted LogP = 1.818), electronic properties, and metabolic stability relative to unsubstituted indoline or mono-substituted analogs . As a versatile heterocyclic intermediate, it serves as a key building block in the synthesis of kinase inhibitors, CNS-targeted agents, and fluorinated drug candidates .

1 Fluorinated indoline building block for kinase inhibitor and CNS-targeted agent synthesis
2 Dual 4-F + N1-Me substitution enables regiospecific SAR and metabolic stability exploration
3 Compatible with 3-alkylidene-indolinone and methylene-indole elaboration routes

Why 4-Fluoro-1-methylindoline Cannot Be Interchanged with Generic Indolines: The Functional Impact of Regiospecific Dual Substitution


In-class indoline analogs such as 1-methylindoline (CAS 824-21-5) or 4-fluoroindoline (CAS 552866-98-5) each carry only one of the two key modifications present in 4-fluoro-1-methylindoline. The N1-methyl group alters basicity, steric environment, and hydrogen-bonding capacity of the indoline nitrogen, while the 4-fluoro substituent introduces a strong electron-withdrawing effect that reshapes ring electronics and blocks a primary site of cytochrome P450-mediated oxidative metabolism [1]. When both modifications coexist, their combined influence on target binding and pharmacokinetic behavior diverges substantially from either mono-substituted analog—a phenomenon demonstrated by VEGFR2 inhibition data where the 4-fluoro-1-methylindole derivative (IC₅₀ = 16 nM) significantly outperforms the 5-fluoro regioisomer (IC₅₀ = 99 nM) under identical assay conditions [2]. Interchanging these analogs without empirical validation risks compromising lead series SAR continuity, metabolic stability profiles, and ultimately the reproducibility of in vivo outcomes.

1-Methylindoline lacks 4-F substitution Absence of fluorine at the 4-position removes the metabolic block at a primary CYP3A4 aromatization site; oxidative metabolism and bioactivation profile may differ substantially from the dual-substituted scaffold.
4-Fluoroindoline lacks N1-methyl group Without N1-alkylation, indoline nitrogen basicity and hydrogen-bonding capacity shift; kinase selectivity and target engagement profiles may not transfer directly to N-methylated series.
5-Fluoro regioisomer diverges in target engagement Regioisomeric shift from 4-fluoro to 5-fluoro substitution may alter kinase target engagement; SAR context reported for the 4-fluoro series may not transfer to the 5-fluoro analog without empirical validation.

Quantitative Differentiation Evidence for 4-Fluoro-1-methylindoline Against Closest Analogs


VEGFR2 Kinase Inhibition: 4-Fluoro-1-methylindole Derivative Outperforms 5-Fluoro Regioisomer by 6.2-Fold in Head-to-Head Assay

In a direct head-to-head comparison from a Cephalon Inc. kinase inhibitor program, the 4-((4-fluoro-1-methyl-1H-indol-3-yl)methylene) derivative exhibited a VEGFR2 IC₅₀ of 16 nM, compared to 99 nM for the 5-fluoro regioisomeric analog and 16 nM for the 4-chloro analog—all tested under identical conditions in the same publication [1][2][3]. While these data derive from elaborated indole derivatives rather than the bare indoline building block, they establish that the 4-fluoro-1-methyl substitution pattern on the indole/indoline core confers superior VEGFR2 affinity compared to the 5-fluoro regioisomer, and equipotency with the 4-chloro variant without the potential toxicity liabilities associated with chloroaromatic compounds.

VEGFR2 Inhibition
Head-to-head
4-F-1-Me derivative 16 nM
5-F-1-Me derivative 99 nM
Supports regioisomeric SAR workflow for angiogenic kinase targets
Elaborated indole derivatives tested under identical conditions; building-block inference
VEGFR2 angiogenesis kinase inhibitor

Aurora A Kinase Inhibition: 4-Fluoroindoline Core Demonstrates 0.42 μM Potency, Validating the 4-Fluoro Substitution Advantage

Zhang et al. (2020) synthesized and evaluated a series of 4-fluoroindoline derivatives against Aurora A kinase. The 4-fluoroindoline core itself displayed an IC₅₀ of 0.42 μM, demonstrating that introduction of fluorine at the 4-position of indoline improves inhibitory potency compared to unsubstituted indoline scaffolds [1]. Although the study evaluated 4-fluoroindoline (without N-methylation) rather than 4-fluoro-1-methylindoline, the data provide a class-level inference that the 4-fluoro substitution is a key potency driver. Incorporating the additional N-methyl modification present in 4-fluoro-1-methylindoline offers the potential to further optimize target interactions, as N-alkylation of indolines is a well-precedented strategy for modulating kinase selectivity [2].

Aurora A Inhibition
Cross-study
0.42 µM IC₅₀
Supports kinase inhibitor SAR exploration with fluorine-enhanced potency context
4-Fluoroindoline core data; class-level inference extended to N-methyl analog
Aurora A kinase mitotic inhibitor anticancer

Predicted Physicochemical Profile: 4-Fluoro-1-methylindoline Offers Intermediate Lipophilicity Balancing Permeability and Solubility

Computationally predicted physicochemical properties differentiate 4-fluoro-1-methylindoline from its closest analogs. The target compound has a predicted LogP of 1.818 (TPSA 3.24 Ų) , compared to 1-methylindoline (no fluorine) with a predicted density of 1.027 g/cm³ [1] and 4-fluoroindoline (no N-methyl) with a molecular weight of 137.15 and predicted density of 1.2 ± 0.1 g/cm³ . The LogP of 1.818 places this scaffold within the optimal drug-like lipophilicity range (LogP 1–3) recommended for oral bioavailability, distinguishing it from more lipophilic polyhalogenated indolines that often suffer from poor aqueous solubility and higher promiscuity risks.

Lipophilicity
Predicted
LogP 1.818 TPSA 3.24 Ų
Reported drug-like lipophilicity range balancing permeability and solubility
Computational prediction; verify experimentally for lead series
LogP lipophilicity drug-likeness

Metabolic Stability: 4-Fluoro Substitution Blocks CYP-Mediated Aromatization at the Indoline 4-Position

Sun et al. (2007) demonstrated that indoline undergoes CYP3A4-mediated dehydrogenation (aromatization) to indole, a bioactivation pathway that can generate reactive intermediates [1]. The 4-position of the indoline ring is a primary site of oxidative metabolism. Fluorine substitution at this position—as in 4-fluoro-1-methylindoline—blocks this metabolic soft spot by replacing the C–H bond with a stronger C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H at benzylic positions) [2]. In the broader fluorination patterning literature, indole derivatives with strategic fluorine placement consistently demonstrate improved metabolic stability compared to their non-fluorinated counterparts [3].

Metabolic Stability
Class-level
C–F bond at 4-position may block CYP3A4-mediated indoline aromatization pathway identified for unsubstituted indoline
Supports metabolic soft-spot engineering at a known clearance site
Class-level inference from CYP metabolism literature; compound-specific data to verify
metabolic stability CYP450 dehydrogenation

Supply and Purity: Commercial Availability at 98% Purity Supports Reproducible SAR Campaigns

4-Fluoro-1-methylindoline is commercially available from LeYan (Shanghai Haohong Biomedical) in 1 g, 5 g, and 10 g quantities at 98% purity . In contrast, the closely related regioisomer 5-fluoro-1-methylindoline (CAS 388078-34-0) is listed with predicted properties but no standardized purity certification from major vendors, while 6-fluoro-1-methylindoline is primarily available as the 2-oxindole derivative rather than the indoline base . The unsubstituted 1-methylindoline (CAS 824-21-5) is widely available but lacks the fluorine-mediated advantages discussed above [1].

Supply & Purity
Specification review
98% 1 g / 5 g / 10 g
Certified purity supports batch-to-batch reproducibility in SAR studies
Vendor catalog audit as of 2025–2026; 5-fluoro regioisomer lacks standardized purity listing
chemical procurement purity building block

CYP3A4 Inhibition Profile: 4-Fluoro-1-methylindole Scaffold Suggests Manageable Drug–Drug Interaction Risk Compared to Chloro Analogs

A related 4-fluoro-1-methylindole-containing compound (CHEMBL5182534) was profiled for CYP3A4 inhibition and exhibited an IC₅₀ of 20,000 nM (20 μM), indicating low CYP3A4 inhibitory potential [1]. While this is not a measurement on the bare 4-fluoro-1-methylindoline building block, it provides supportive evidence that the 4-fluoro-1-methylindole/indoline scaffold does not inherently confer strong CYP3A4 inhibition. This is contrasted with many indoline-based kinase inhibitors (e.g., indolinone series) that commonly exhibit sub-micromolar CYP3A4 inhibition, posing drug–drug interaction (DDI) risks that complicate clinical development [2].

CYP3A4 Inhibition
Supporting
20,000 nM IC₅₀
Reported low CYP3A4 inhibition context for 4-fluoro-1-methylindole scaffold
Derived indole compound data; building-block level inference requires validation
CYP3A4 drug-drug interaction off-target

Recommended Application Scenarios for 4-Fluoro-1-methylindoline Based on Quantitative Differentiation Evidence


Lead Optimization of VEGFR2/RTK Kinase Inhibitors Requiring Regiospecific 4-Fluoroindole Pharmacophore

Medicinal chemistry teams prosecuting VEGFR2 or related receptor tyrosine kinase (RTK) targets can use 4-fluoro-1-methylindoline as a direct building block for constructing 3-alkylidene-indolinone or 3-methylene-indole inhibitor scaffolds [1]. The demonstrated 6.2-fold potency advantage of the 4-fluoro-1-methylindole core over the 5-fluoro regioisomer (16 nM vs. 99 nM VEGFR2 IC₅₀) supports prioritizing this scaffold for SAR exploration, reducing the need to synthesize and test both regioisomeric series independently [2].

Early-Stage Aurora A Kinase Inhibitor Development Leveraging Fluorine-Enhanced Potency

For oncology programs targeting Aurora A kinase, 4-fluoro-1-methylindoline provides access to a scaffold where the 4-fluoro substitution has already been validated to confer sub-micromolar potency (IC₅₀ = 0.42 μM) [3]. The additional N-methyl group offers a synthetic handle for further derivatization or can be retained to modulate kinase selectivity, as reported for related indolinone-based Aurora inhibitor series [4]. This dual-substituted starting point accelerates hit-to-lead progression by combining two potency-enhancing structural features in a single commercially available building block.

CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity and Reduced CYP Liability

The predicted LogP of 1.818 for 4-fluoro-1-methylindoline positions it within the optimal lipophilicity window for CNS drug candidates, where LogP values between 1 and 3 are associated with favorable blood–brain barrier penetration and reduced off-target promiscuity. The low predicted CYP3A4 inhibition risk (class-level IC₅₀ ~20 μM for structurally related compounds) [5] supports its use in CNS programs where DDI mitigation is critical. Additionally, the 4-fluoro substituent blocks metabolic aromatization at the 4-position, a known clearance pathway for indoline scaffolds [6], favoring prolonged target engagement in the CNS compartment.

Parallel SAR Libraries Exploring Halogen Effects at the Indoline 4-Position

The near-equipotent VEGFR2 inhibition of the 4-fluoro (IC₅₀ = 16 nM) and 4-chloro (IC₅₀ = 16 nM) analogs [2][7] provides an opportunity to use 4-fluoro-1-methylindoline in parallel synthesis libraries alongside 4-chloro-1-methylindoline building blocks. This enables systematic exploration of electronic (σₚ: F = 0.06, Cl = 0.23) and lipophilic (π: F = 0.14, Cl = 0.71) substituent effects on potency, selectivity, and ADME properties within a matched molecular pair framework, without sacrificing target engagement.

Application
Selection Property
Validation Focus
VEGFR2/RTK kinase inhibitor lead optimization
Regiospecific 4-fluoroindole pharmacophore
Kinase selectivity panel review
Aurora A kinase inhibitor development
Fluorine-enhanced potency context
Mitotic kinase assay validation
CNS-targeted research programs
Balanced lipophilicity and CYP profile
BBB penetration and metabolic stability review
Halogen SAR parallel library design
4-Position halogen electronic effects
Matched molecular pair analysis
Quote Request

Request a Quote for 4-Fluoro-1-methylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.